molecular formula C21H19N3O4S2 B3298206 3,4-dimethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 896679-22-4

3,4-dimethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B3298206
CAS No.: 896679-22-4
M. Wt: 441.5 g/mol
InChI Key: SWZNPTGZWQRALW-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a sulfonamide derivative featuring a bicyclic thiazolo[5,4-b]pyridine core. The compound integrates a 3,4-dimethoxybenzenesulfonamide group, which enhances solubility and binding affinity through hydrogen-bonding interactions, and a 2-methylphenyl substituent that influences steric and electronic properties . Its synthesis typically involves multi-step reactions, including nucleophilic substitutions and cyclization, validated by spectroscopic methods (e.g., ¹H/¹³C-NMR, IR) and elemental analysis .

Properties

IUPAC Name

3,4-dimethoxy-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S2/c1-13-11-14(20-23-17-5-4-10-22-21(17)29-20)6-8-16(13)24-30(25,26)15-7-9-18(27-2)19(12-15)28-3/h4-12,24H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWZNPTGZWQRALW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.

Biological Activity

3,4-Dimethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a compound of significant interest due to its biological activity, particularly as an inhibitor of phosphoinositide 3-kinases (PI3K), which are crucial in various cellular processes including growth and metabolism. This article presents a detailed overview of its biological activity, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C21H19N3O4S2C_{21}H_{19}N_{3}O_{4}S_{2} and a molecular weight of approximately 441.5 g/mol. Its structure consists of a thiazolo[5,4-b]pyridine moiety linked to a benzenesulfonamide group, which contributes to its biological properties.

Research indicates that the compound exhibits potent inhibitory activity against various isoforms of PI3K, with reported IC50 values in the nanomolar range. The sulfonamide functionality is critical for its activity, enhancing interactions with the enzyme's active site. The presence of the thiazolo[5,4-b]pyridine scaffold is essential for maintaining this potency.

Table 1: Inhibitory Activity of this compound Against PI3K Isoforms

Isoform IC50 (nM) Comments
PI3Kα3.6Potent inhibitor
PI3Kβ~30Significantly less active
PI3Kγ8.0High inhibitory activity
PI3Kδ4.6High inhibitory activity

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications to the thiazolo[5,4-b]pyridine core and the sulfonamide group significantly affect the compound's inhibitory potency. For instance:

  • Substituting the pyridyl group : Replacement with phenyl drastically reduces activity (IC50 increases to 501 nM).
  • Removing methoxy groups : This alteration does not significantly impact potency (IC50 remains around 4.0 nM).

These findings underscore the importance of specific structural features in achieving high enzymatic inhibition.

Case Studies and Research Findings

  • In vitro Studies : In cell line assays, compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines, with GI50 values ranging from low micromolar to nanomolar concentrations.
  • Molecular Docking Studies : Docking simulations reveal that the compound fits well into the ATP binding pocket of PI3Kα, forming critical hydrogen bonds that stabilize its interaction with key residues such as Lys802 and Val851.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Thiazole Derivatives

Compounds sharing the benzenesulfonamide-thiazole/thiazolo[5,4-b]pyridine framework exhibit distinct structure-activity relationships (SAR):

Compound Key Structural Features Biological Activity Reference
3,4-Dimethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide (Target) Thiazolo[5,4-b]pyridine core; 3,4-dimethoxybenzenesulfonamide; 2-methylphenyl substituent High inhibitory potency (e.g., kinase inhibition, allosteric modulation)
3,4-Dimethoxy-N-[4-(3-nitrophenyl)-5-morpholinomethyl-1,3-thiazol-2-yl]benzenesulfonamide (Compound 68) Monocyclic thiazole; morpholinomethyl substituent; nitro group 64% inhibition of kynurenine pathway enzymes at 10 µM
3,4-Dimethoxy-N-[4-(3-nitrophenyl)-5-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2-yl]benzenesulfonamide (Compound 69) Monocyclic thiazole; pyrrolidinylmethyl substituent; nitro group 9% inhibition of kynurenine pathway enzymes at 10 µM
3-(Trifluoromethyl)phenyl-substituted thiazolo[5,4-b]pyridine (Compound 6h) Thiazolo[5,4-b]pyridine core; 3-(trifluoromethyl)phenyl group Moderate c-KIT inhibition (IC₅₀ = 9.87 µM)

Key Observations :

  • Core Structure: The thiazolo[5,4-b]pyridine core (target compound) confers superior bioactivity compared to monocyclic thiazoles (e.g., Compound 68, 69), likely due to enhanced π-π stacking and hydrophobic interactions in binding pockets .
  • Substituent Effects: Methoxy Groups: The 3,4-dimethoxybenzenesulfonamide group in the target compound improves solubility and hydrogen-bonding capacity versus nitro-substituted analogs (Compounds 68, 69) . Heterocyclic Modifications: Morpholinomethyl (Compound 68) outperforms pyrrolidinylmethyl (Compound 69) in inhibitory potency, suggesting that oxygen-containing six-membered rings optimize steric and electronic complementarity . Fluorinated Groups: The 3-(trifluoromethyl)phenyl substituent (Compound 6h) enhances c-KIT binding via hydrophobic interactions but is less potent than the target compound’s dimethoxy-sulfonamide system .
Binding Interactions and Molecular Docking

Docking studies of thiazolo[5,4-b]pyridine derivatives reveal critical interactions:

  • Allosteric Site Binding : The bicyclic core engages with hydrophobic pockets, while the sulfonamide group forms hydrogen bonds with residues like Arg63 in glucokinase (GK) .
  • Methoxy vs. Nitro Groups : Methoxy substituents (target compound) reduce steric hindrance compared to bulkier nitro groups (Compound 68), enabling deeper penetration into binding clefts .

Q & A

Q. What are the primary synthetic routes for 3,4-dimethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide?

The synthesis typically involves multi-step reactions:

  • Thiazolo[5,4-b]pyridine core formation : Cyclization of pyridine derivatives with thiazole precursors under acidic/basic conditions .
  • Suzuki-Miyaura coupling : To attach the phenyl group to the thiazolo-pyridine core .
  • Sulfonamide conjugation : Reaction of the benzenesulfonyl chloride with the amine-functionalized intermediate .
    Microwave-assisted synthesis may optimize reaction efficiency and yield .

Q. What are the key biological targets and activities associated with this compound?

The compound’s thiazolo-pyridine core and sulfonamide group confer:

  • Kinase inhibition : Targets enzymes like EGFR or VEGFR, critical in cancer cell signaling .
  • Antimicrobial activity : Demonstrated in structurally similar thiazolo-pyridine derivatives .
  • Antioxidant properties : Via radical scavenging mechanisms .

Q. How is structural characterization performed for this compound?

  • NMR spectroscopy : Confirms substitution patterns (e.g., 3,4-dimethoxy groups) .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves 3D conformation, critical for understanding target binding .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. ethoxy groups) impact biological activity?

Structure-activity relationship (SAR) studies reveal:

  • Methoxy groups : Enhance solubility and modulate electron density, improving binding to hydrophobic enzyme pockets .
  • Thiazolo-pyridine substitution : 2-Methyl groups on the phenyl ring increase steric hindrance, reducing off-target interactions .
  • Sulfonamide variations : Fluorine or trifluoromethyl substitutions improve metabolic stability .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., IC50 variability)?

  • Assay standardization : Use consistent cell lines (e.g., MCF-7 for cancer studies) and controls .
  • Proteomic profiling : Identify off-target interactions via kinase panel screens .
  • Computational docking : Compare binding modes across homologs to explain potency differences .

Q. How is the compound’s mechanism of action elucidated in complex biological systems?

  • Kinase inhibition assays : Measure ATP-binding competition using fluorescence polarization .
  • Apoptosis markers : Quantify caspase-3/7 activation in treated cancer cells .
  • Transcriptomic analysis : RNA-seq identifies downstream pathways (e.g., MAPK/ERK) .

Q. What methodologies optimize bioavailability and pharmacokinetics for in vivo studies?

  • Prodrug design : Mask polar groups (e.g., sulfonamide) with ester linkages .
  • Nanoparticle encapsulation : Improves solubility and tumor targeting .
  • Metabolic stability assays : Liver microsome studies identify vulnerable sites for deuteration .

Methodological Challenges and Solutions

Q. Addressing in vitro-to-in vivo efficacy discrepancies

  • Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Correlate plasma concentrations with tumor regression in murine models .
  • Tissue distribution studies : Use radiolabeled analogs to track compound accumulation .

Q. Validating target specificity amid off-target effects

  • CRISPR/Cas9 knockout models : Confirm target dependency in isogenic cell lines .
  • Thermal shift assays : Measure target protein stabilization upon compound binding .

Q. Designing combinatorial therapies to overcome resistance

  • Synergy screens : Test with standard chemotherapeutics (e.g., doxorubicin) using Chou-Talalay analysis .
  • Resistance mutagenesis : Identify mutations in target enzymes via long-term exposure assays .

Critical Research Gaps and Future Directions

  • Crystallographic data : Resolve binding modes with understudied kinases (e.g., CDK9).
  • Toxicity profiling : Assess long-term organ-specific toxicity in preclinical models .
  • Resistance mechanisms : Characterize compensatory pathways via single-cell RNA sequencing.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-dimethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3,4-dimethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

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